N-(4-fluorophenyl)-N'-propionylthiourea

Description

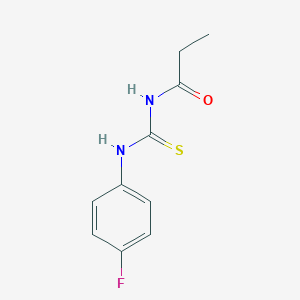

N-(4-Fluorophenyl)-N'-propionylthiourea is a thiourea derivative characterized by a thiourea (NH–CS–NH) backbone substituted with a 4-fluorophenyl group on one nitrogen and a propionyl group (CH₂CH₂CO–) on the other. Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their hydrogen-bonding capacity, structural versatility, and electronic properties . The fluorine atom at the para position of the phenyl ring likely enhances electronegativity and influences intermolecular interactions, while the propionyl group contributes to lipophilicity and conformational flexibility.

Properties

Molecular Formula |

C10H11FN2OS |

|---|---|

Molecular Weight |

226.27g/mol |

IUPAC Name |

N-[(4-fluorophenyl)carbamothioyl]propanamide |

InChI |

InChI=1S/C10H11FN2OS/c1-2-9(14)13-10(15)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,13,14,15) |

InChI Key |

CCGBWPBDWCWHOS-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC(=S)NC1=CC=C(C=C1)F |

Canonical SMILES |

CCC(=O)NC(=S)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit significant variability in biological and physicochemical properties depending on substituent groups. Below is a comparative analysis of N-(4-fluorophenyl)-N'-propionylthiourea with structurally related compounds:

Substituent Effects on the Aryl Group

- Halogen Position and Type: N-(4-Chlorobutanoyl)-N'-(2-fluorophenyl)thiourea (): The ortho-fluoro substituent introduces steric hindrance and alters electronic distribution compared to the para-fluoro analog. This positional difference may reduce solubility but enhance dipole interactions in crystal packing .

- Electron-Withdrawing vs.

Substituent Effects on the Acyl/Alkyl Group

- Chain Length and Halogenation: N-(4-Chlorobutanoyl)-N'-phenylthiourea (): A longer butanoyl chain (C₄) with a terminal chlorine atom increases molecular weight and lipophilicity compared to propionyl (C₃), possibly enhancing membrane permeability in drug design . N-Allyl-N'-(4-chlorophenyl)thiourea (): Replacement of the acyl group with an allyl (C₃H₅–) moiety introduces unsaturation, enabling radical reactions or polymerization, which is absent in saturated propionyl derivatives .

- Bulkier Substituents: N-[2-(1H-Indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea (): The indolylethyl group adds steric bulk and aromaticity, likely reducing solubility but enhancing π-π stacking in supramolecular assemblies .

Structural and Functional Insights

- Hydrogen Bonding : Thiourea derivatives with electron-withdrawing groups (e.g., –F, –Cl) exhibit stronger NH···S and NH···O hydrogen bonds, influencing crystal packing and thermal stability .

- Biological Activity : Fluorine substitution often improves metabolic stability and bioavailability in drug candidates, as seen in fluorinated maleimides (), though direct evidence for the title compound requires further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.